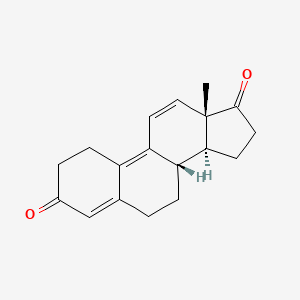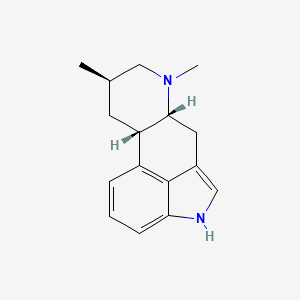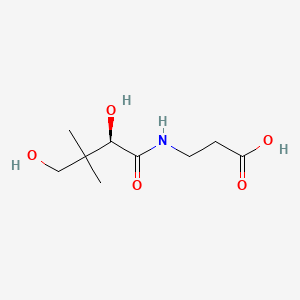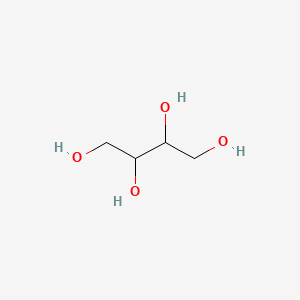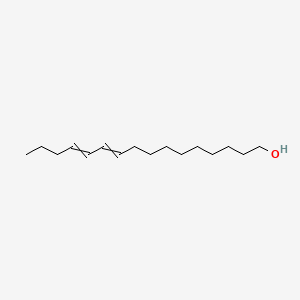
Hexadeca-10,12-dien-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 13850 is a natural product found in Hemileuca electra with data available.
Wissenschaftliche Forschungsanwendungen
Pheromone Synthesis and Insect Behavior
- Hexadecadien-1-ol and its derivatives have been identified in the pheromone glands of the persimmon fruit moth and are essential for pest insect behavior. Their synthesis and characterization are crucial for understanding insect communication and controlling pest populations (Nishida et al., 2003).
- The sex pheromone of Hemileuca eglanterina includes Hexadeca-10,12-dien-1-ol, critical for attracting male moths in the field. Understanding these pheromones helps in ecological studies and pest control strategies (Mcelfresh & Millar, 1999).
Chemical Synthesis and Structural Studies
- The synthesis of geometrical isomers of hexadecadienyl compounds, including Hexadeca-10,12-dien-1-ol, provides valuable insights into chemical structures and properties, essential for various scientific applications (Gassman et al., 1979).
- Synthesizing sex pheromone components like Hexadeca-10,12-dien-1-ol helps in the development of chemical ecology and pest management strategies (Shakhmaev et al., 2015).
Medicinal and Biological Properties
- Hexane extracts containing compounds like Hexadeca-10,12-dien-1-ol from Bursera simaruba leaves have shown anti-inflammatory activity, suggesting potential therapeutic applications (Carretero et al., 2008).
Eigenschaften
Produktname |
Hexadeca-10,12-dien-1-OL |
|---|---|
Molekularformel |
C16H30O |
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
hexadeca-10,12-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3 |
InChI-Schlüssel |
CIVIWCVVOFNUST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC=CCCCCCCCCCO |
Synonyme |
10,12-hexadecadien-1-ol bombykol bombykol, (E,Z)-isomer isobombycol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolyl)-(3-methyl-1-pyrazolyl)methanone](/img/structure/B1210566.png)
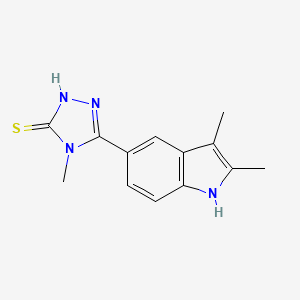
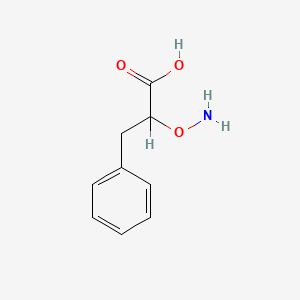
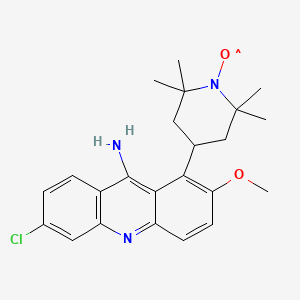
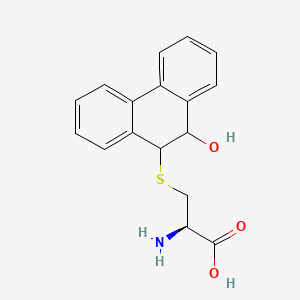
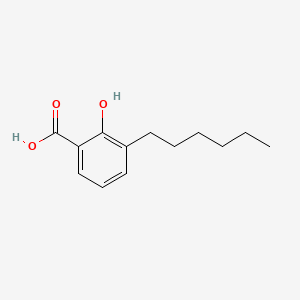
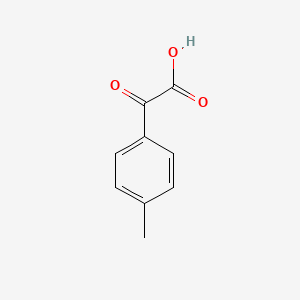
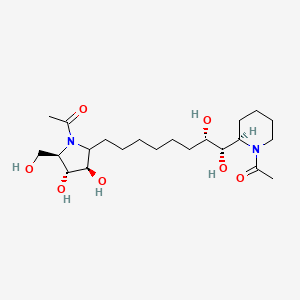
![5-[(1S,2S,3S,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-4-oxopentanoic acid](/img/structure/B1210578.png)
![N-[(6-amino-2-methyl-3-pyridinyl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)-1-pyrazinyl]acetamide](/img/structure/B1210580.png)
